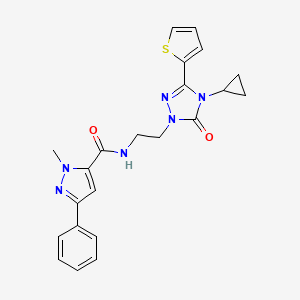
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H22N6O2S and its molecular weight is 434.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound with notable biological activity. Its structural features, including a triazole ring and thiophene moieties, suggest potential pharmacological applications, particularly in antimicrobial and anti-inflammatory domains.
Chemical Structure and Properties
The compound has a molecular formula of C19H19N5O2S and a molecular weight of approximately 421.52 g/mol. The presence of diverse functional groups enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N5O2S |
| Molecular Weight | 421.52 g/mol |
| Key Functional Groups | Triazole, Thiophene |
Antimicrobial Properties
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity. Specifically, N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydrotriazol)}ethyl)-1-methyl-3-phenylpyrazole has shown efficacy against various pathogens. The unique combination of cyclopropyl and thiophene structures may enhance its interaction with microbial targets, leading to improved therapeutic profiles.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have demonstrated that derivatives with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For instance, certain related compounds have shown IC50 values in the low micromolar range against COX enzymes, suggesting that the target compound may possess similar inhibitory effects.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazole derivatives against bacterial strains such as E. coli and S. aureus. The results indicated that compounds with a triazole core demonstrated significant inhibition compared to controls. The target compound's structure suggests it could similarly exhibit potent antimicrobial activity.
Study 2: Inhibition of COX Enzymes
In vitro studies on related pyrazole derivatives revealed their ability to inhibit COX enzymes effectively. For example, one derivative exhibited an IC50 value of 23.8 μM against COX-2, indicating substantial anti-inflammatory potential. Given the structural similarities, N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-y)-4,5-dihydrotriazol)}ethyl)-1-methyl-3-phenylpyrazole may also demonstrate comparable activity.
Structure–Activity Relationship (SAR)
The biological activity of N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-y)-4,5-dihydrotriazol)}ethyl)-1-methyl-3-phenylpyrazole can be analyzed through SAR studies:
| Structural Feature | Effect on Activity |
|---|---|
| Triazole Ring | Enhances antimicrobial properties |
| Cyclopropyl Group | Increases interaction with biological targets |
| Thiophene Moiety | Contributes to overall pharmacological profile |
Propiedades
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-2-methyl-5-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S/c1-26-18(14-17(24-26)15-6-3-2-4-7-15)21(29)23-11-12-27-22(30)28(16-9-10-16)20(25-27)19-8-5-13-31-19/h2-8,13-14,16H,9-12H2,1H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOXEBMCWRONHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCCN3C(=O)N(C(=N3)C4=CC=CS4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














